molecular formula C18H23N5O2S B2917297 N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189496-65-8

N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2917297
CAS No.: 1189496-65-8
M. Wt: 373.48
InChI Key: YZLSYTJKNRNOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C18H23N5O2S and its molecular weight is 373.48. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopentyl-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-2-10-22-17(25)16-13(9-11-26-16)23-14(20-21-18(22)23)7-8-15(24)19-12-5-3-4-6-12/h9,11-12H,2-8,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLSYTJKNRNOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex heterocyclic compound with potential therapeutic applications. Its unique structural features suggest possible biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C₁₈H₂₃N₅O₂S
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 1189496-65-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

  • Antimicrobial Activity : Studies indicate that derivatives of thieno-triazolo-pyrimidines exhibit significant antimicrobial properties. The compound's structure may enhance its ability to disrupt microbial cell functions.
  • Antiviral Properties : Similar compounds have shown effectiveness against viral infections, particularly those related to the herpes virus family. The mechanism often involves inhibition of viral replication through interaction with viral enzymes.
  • Anti-inflammatory Effects : Research suggests that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine release.

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes essential for microbial or viral survival.
  • Receptor Interaction : It could interact with various biological receptors involved in inflammation and immune response modulation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds and their analogs:

StudyFindings
Identified structural analogs with enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
Demonstrated antiviral activity against HSV types 1 and 2 through inhibition of viral replication mechanisms.
Showed significant anti-inflammatory effects in animal models by reducing cytokine levels and inflammatory markers.

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